Cas no 851879-24-8 (ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno2,3-dpyrimidine-6-carboxylate)

Ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative with significant potential in medicinal chemistry and pharmaceutical research. Its structural features, including the chloro and piperidinylmethyl substituents, enhance reactivity and binding affinity, making it a valuable intermediate for the synthesis of bioactive compounds. The ethyl carboxylate group improves solubility and facilitates further functionalization. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents targeting enzymatic pathways. Its well-defined chemical properties and stability under standard conditions ensure reliable performance in synthetic applications. Researchers value this derivative for its versatility in drug discovery and mechanistic studies.
ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno2,3-dpyrimidine-6-carboxylate structure
851879-24-8 structure
Product Name:ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno2,3-dpyrimidine-6-carboxylate
CAS No:851879-24-8
MF:C16H20ClN3O2S
MW:353.866901397705
CID:3106382
PubChem ID:2526717
Update Time:2025-06-11

ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno2,3-dpyrimidine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • <br>ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-c arboxylate
    • ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno2,3-dpyrimidine-6-carboxylate
    • SR-01000064751-1
    • CS-0220749
    • G40749
    • CHEMBL1558510
    • AB00600758-02
    • WAY-645791
    • MLS001007326
    • 851879-24-8
    • Z85929973
    • EN300-07432
    • Ethyl 4-chloro-5-methyl-2-[(piperidin-1-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxylate
    • HMS2692L14
    • ethyl4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
    • SR-01000064751
    • SMR000384595
    • ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
    • AKOS022231812
    • Inchi: 1S/C16H20ClN3O2S/c1-3-22-16(21)13-10(2)12-14(17)18-11(19-15(12)23-13)9-20-7-5-4-6-8-20/h3-9H2,1-2H3
    • InChI Key: ZIBVUALUJLHONX-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(C)=C(C(=O)OCC)SC2=NC(CN2CCCCC2)=N1

Computed Properties

  • Exact Mass: 353.0964758Da
  • Monoisotopic Mass: 353.0964758Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 83.6Ų

ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno2,3-dpyrimidine-6-carboxylate Pricemore >>

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Additional information on ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno2,3-dpyrimidine-6-carboxylate

Comprehensive Overview of Ethyl 4-Chloro-5-Methyl-2-(Piperidin-1-Yl)Methylthieno[2,3-D]Pyrimidine-6-Carboxylate (CAS No. 851879-24-8)

Ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 851879-24-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thienopyrimidine derivative exhibits a unique structural framework, combining a piperidine moiety with a chloromethylthienopyrimidine core, making it a versatile intermediate for drug discovery and material science applications. Its molecular formula, C16H20ClN3O2S, reflects its complex yet functionally rich architecture.

In recent years, the demand for heterocyclic compounds like ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno[2,3-d]pyrimidine-6-carboxylate has surged due to their potential in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs). Researchers are particularly interested in its role as a scaffold for bioactive molecules, especially in oncology and neurology. The compound's chloro and ester functionalities offer sites for further derivatization, enabling the synthesis of libraries for high-throughput screening (HTS).

The synthesis of CAS No. 851879-24-8 typically involves multi-step organic reactions, including cyclocondensation and nucleophilic substitution. A common approach starts with the cyclization of 2-aminothiophene-3-carboxylate derivatives, followed by chlorination and piperidine incorporation. These methods are optimized for yield and purity, critical for industrial-scale production. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate the compound's identity and quality.

From an application standpoint, this compound aligns with trending topics in precision medicine and green chemistry. Its potential as a building block for small-molecule drugs resonates with the growing focus on personalized therapies. Additionally, its modular synthesis supports sustainable chemistry initiatives, minimizing waste through atom-economical reactions. These attributes make it a subject of interest in both academic and industrial settings.

Safety and handling of ethyl 4-chloro-5-methyl-2-(piperidin-1-yl)methylthieno[2,3-d]pyrimidine-6-carboxylate adhere to standard laboratory protocols. While not classified as hazardous under current regulations, proper PPE (personal protective equipment) and ventilation are recommended during manipulation. Storage conditions typically involve anhydrous environments at controlled temperatures to prevent degradation.

In summary, CAS No. 851879-24-8 represents a cutting-edge chemical entity with broad relevance in modern research. Its structural complexity and functional adaptability position it as a valuable asset for innovators exploring next-generation therapeutics and functional materials. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in advancing drug discovery pipelines and molecular design strategies.

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